An In-depth Technical Guide to Dithiouracil: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to Dithiouracil: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiouracil (B10097), also known as 2,4(1H,3H)-Pyrimidinedithione or 2,4-Dimercaptopyrimidine, is a sulfur-containing heterocyclic organic compound belonging to the pyrimidine (B1678525) family. Its structure is analogous to the naturally occurring nucleobase uracil, with the two oxygen atoms at positions 2 and 4 replaced by sulfur atoms. This thionation imparts unique physicochemical properties and a distinct pharmacological profile, making it a molecule of significant interest in medicinal chemistry and drug development.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of dithiouracil, with a focus on its mechanisms of action.
Chemical Structure and Identification
The chemical structure of dithiouracil is characterized by a six-membered pyrimidine ring with two thione groups. Its systematic IUPAC name is 1H-pyrimidine-2,4-dithione.
Table 1: Chemical Identifiers for Dithiouracil
| Identifier | Value |
| IUPAC Name | 1H-pyrimidine-2,4-dithione[1] |
| Synonyms | 2,4(1H,3H)-Pyrimidinedithione, 2,4-Dimercaptopyrimidine, 2,4-Dithiopyrimidine[2] |
| CAS Number | 2001-93-6[2] |
| PubChem CID | 1712448[1] |
| Molecular Formula | C₄H₄N₂S₂[2] |
| SMILES | S=C1NC=CC(=S)N1 |
| InChI | InChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) |
Physicochemical Properties
The physicochemical properties of dithiouracil are crucial for its handling, formulation, and biological activity.
Table 2: Physicochemical Properties of Dithiouracil
| Property | Value | Source |
| Molecular Weight | 144.22 g/mol | [2] |
| Melting Point | 279-281 °C (decomposes) | Sigma-Aldrich |
| Appearance | Crystalline solid | General Knowledge |
| Solubility | Soluble in aqueous alkaline solutions. | General Knowledge |
| pKa | Data not readily available | |
| LogP | Data not readily available |
Synthesis and Purification
Dithiouracil can be synthesized via a cyclocondensation reaction, a variant of the Biginelli reaction, which is a common method for preparing pyrimidine derivatives.
Experimental Protocol: Synthesis of 2,4-Dithiouracil
This protocol is adapted from established methods for the synthesis of thiouracil derivatives.
Materials:
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Ethyl acetoacetate (B1235776) (or another suitable β-keto ester)
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Sodium methoxide (B1231860) or another strong base
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Methanol or Ethanol (B145695)
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Glacial acetic acid
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Activated carbon
Procedure:
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In a round-bottom flask, dissolve thiourea (1 mole equivalent) and ethyl acetoacetate (1 mole equivalent) in methanol.
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Add sodium methoxide (1 mole equivalent) to the mixture.
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Gently reflux the reaction mixture on a steam bath for several hours (e.g., 8 hours), allowing the solvent to evaporate.
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Dissolve the resulting residue in hot water.
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Add a small amount of activated carbon to decolorize the solution and filter the hot solution to remove the carbon and any insoluble impurities.
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Carefully add glacial acetic acid to the hot filtrate to precipitate the dithiouracil. The solution may foam, so add the acid slowly.
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Collect the precipitated solid by vacuum filtration using a Büchner funnel.
Experimental Protocol: Purification by Recrystallization
Materials:
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Crude dithiouracil
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Ethanol
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Water
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Glacial acetic acid
Procedure:
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Suspend the crude dithiouracil in a boiling solution of water containing a small amount of glacial acetic acid.
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Stir the slurry to break up any lumps and then cool the mixture in a refrigerator.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with cold water.
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Dry the purified 2,4-dithiouracil in an oven at a moderate temperature (e.g., 70°C).
Alternatively, recrystallization can be performed from an ethanol-water mixture. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy, indicating the saturation point has been reached. Allow the solution to cool slowly to form crystals.
Analytical Characterization
The identity and purity of synthesized dithiouracil can be confirmed using various spectroscopic methods.
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¹H NMR Spectroscopy: The proton NMR spectrum of 2,4-dithiouracil would show characteristic signals for the protons on the pyrimidine ring and the N-H protons.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the two C=S carbons and the two olefinic carbons in the ring.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching, C=C stretching, and C=S stretching vibrations.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of dithiouracil, along with a characteristic fragmentation pattern.
Biological Activities and Mechanisms of Action
Dithiouracil and its derivatives exhibit a range of biological activities, primarily as inhibitors of enzymes involved in thyroid hormone synthesis and as potential anticancer agents.
Inhibition of Thyroid Hormone Synthesis
The primary and most well-understood mechanism of action of thiouracil derivatives is the inhibition of thyroid peroxidase (TPO) and iodothyronine deiodinases.
Thyroid Peroxidase (TPO) Inhibition: TPO is a key enzyme in the thyroid gland responsible for the oxidation of iodide ions (I⁻) to iodine (I₂), the iodination of tyrosine residues on thyroglobulin, and the coupling of iodotyrosine residues to form the thyroid hormones thyroxine (T₄) and triiodothyronine (T₃).
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Mechanism: Thiouracil derivatives, including dithiouracil, act as suicide substrates for TPO. They are oxidized by the TPO-H₂O₂ system to a reactive intermediate that then irreversibly inactivates the enzyme. This prevents the synthesis of thyroid hormones, leading to an antithyroid effect.
Deiodinase Inhibition: Iodothyronine deiodinases are enzymes that convert T₄ to the more active T₃ in peripheral tissues.
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Mechanism: Thiouracil derivatives can also inhibit these enzymes, further reducing the levels of active thyroid hormone in the body. The proposed mechanism involves the formation of a selenenyl-iodide intermediate in the enzyme's active site, which then reacts with the thiouracil derivative.
Anticancer Activity
Recent studies have explored the potential of thiouracil derivatives as anticancer agents. The proposed mechanisms involve the induction of apoptosis and cell cycle arrest.
Experimental Protocol: Cell Cycle Analysis
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Cell Culture: Culture human cancer cell lines (e.g., breast cancer, colon cancer) in appropriate media.
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Treatment: Treat the cells with varying concentrations of dithiouracil for a specified period (e.g., 24, 48 hours).
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Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol.
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Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.
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Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
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Cell Culture and Treatment: Follow the same procedure as for cell cycle analysis.
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Cell Harvesting: Harvest both adherent and floating cells.
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Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
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Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
